molecular formula C26H43NO6 B7946316 Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-

Cat. No.: B7946316
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-BZCSOVGASA-N
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Description

Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-, commonly known as glycocholic acid (GCA), is a bile acid conjugate formed by the amide linkage of cholic acid to glycine. It is a critical component of bile in herbivorous animals and humans, facilitating lipid digestion and absorption. Its molecular formula is C₂₆H₄₃NO₆, with a molecular weight of 465.63 g/mol and a CAS registry number of 475-31-0 . Structurally, it retains the steroid nucleus of cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) conjugated to glycine at the C-24 position via an amide bond.

Physicochemical properties include a melting point of 165–168°C (anhydrous form), moderate water solubility (enhanced in sodium salt form, e.g., sodium glycocholate hydrate), and stability in neutral pH but susceptibility to hydrolysis under acidic or alkaline conditions . It serves as a key biomarker in hepatobiliary function studies and is utilized in pharmaceutical formulations as a surfactant or drug delivery enhancer .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18?,19+,20-,21+,24+,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-BZCSOVGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CCC2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The DEPC-mediated method, adapted from improved synthesis techniques for glycine-conjugated bile acids, employs diethyl phosphorocyanidate as a coupling agent. The reaction involves the condensation of an unconjugated bile acid (1.0 equivalent) with a glycinate ester (2.0 equivalents) in the presence of triethylamine (TEA) as a base. The process proceeds at room temperature (20–25°C) within 30–60 minutes, achieving rapid activation of the carboxyl group on the bile acid for nucleophilic attack by the glycine amino group.

Key Steps:

  • Activation : DEPC reacts with the bile acid’s carboxyl group, forming a reactive intermediate.

  • Coupling : The glycinate ester nucleophile attacks the activated intermediate, forming an amide bond.

  • Workup : Purification via reversed-phase solid-phase extraction (e.g., Sep-Pak C18 cartridge) or recrystallization yields the glycine conjugate.

Optimization and Yield

This method achieves isolated yields of 92–96% for glycine conjugates, with minimal byproducts. The use of glycinate esters (e.g., glycine ethyl ester) ensures efficient coupling while avoiding racemization. Triethylamine neutralizes generated HCl, maintaining reaction stoichiometry.

Table 1: DEPC-Mediated Coupling Parameters

ParameterValue
Bile Acid Equivalents1.0
Glycinate Ester Equivalents2.0
Coupling AgentDEPC (1.2 eq.)
BaseTriethylamine (2.4 eq.)
Temperature20–25°C
Reaction Time30–60 minutes
Yield92–96%

Hydrolysis of Glycine-Conjugated Bile Acid Ethyl Esters

Alkaline Hydrolysis Procedure

An alternative route involves synthesizing the glycine conjugate via hydrolysis of its ethyl ester precursor. This method, exemplified in glycocholic acid synthesis, begins with ethyl glycocholate dissolved in aqueous sodium hydroxide (NaOH). Hydrolysis proceeds at 20–28°C for 12 hours, followed by neutralization with hydrochloric acid (HCl) to pH 7.0–7.5. Subsequent washes with ethyl acetate remove residual esters, and vacuum evaporation isolates the pure glycine conjugate.

Key Steps:

  • Ester Hydrolysis : NaOH cleaves the ethyl ester group, yielding the free carboxylic acid.

  • Acidification : HCl neutralizes excess base, precipitating the product.

  • Purification : Ethyl acetate extraction and vacuum drying ensure high purity.

Yield and Scalability

This method achieves a yield of 92.3% , with scalability demonstrated at the 1-liter scale. The absence of coupling agents simplifies the process, though it requires precise pH control to prevent degradation of the bile acid backbone.

Table 2: Hydrolysis Method Parameters

ParameterValue
Starting MaterialEthyl Glycocholate
BaseNaOH (1.89 g in 189 mL H₂O)
Temperature20–28°C
Reaction Time12 hours
Neutralizing AgentHCl (1N)
Yield92.3%

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • DEPC-Mediated Coupling : Superior for direct conjugation, offering faster reaction times and higher yields. Ideal for labs with access to coupling agents.

  • Ester Hydrolysis : Avoids specialized reagents but requires longer reaction times. Suitable for large-scale production due to straightforward workup.

Purity and Side Reactions

  • DEPC-mediated reactions produce minimal byproducts, with purity >98% after recrystallization.

  • Hydrolysis methods may retain ester impurities if neutralization is incomplete, necessitating rigorous washing.

Advanced Considerations in Synthesis

Solvent and Temperature Effects

  • DEPC Method : Conducted in anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the coupling agent.

  • Hydrolysis Method : Aqueous NaOH ensures solubility of the ester but risks saponification at elevated temperatures.

Structural Modifications

The steroidal 3α,5β,7α,12α-hydroxyl groups necessitate protecting-group strategies during synthesis to prevent undesired oxidation or side reactions. However, the cited methods bypass this need by leveraging the inherent stability of bile acids under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired transformations occur efficiently.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives are often studied for their enhanced biological activity and potential therapeutic benefits.

Scientific Research Applications

Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of bile acids and their derivatives. In biology, it is studied for its role in cellular processes and its potential as a therapeutic agent. In medicine, it is investigated for its potential to treat various diseases, including liver disorders and metabolic conditions. In industry, it is used in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- involves its interaction with specific molecular targets and pathways. The compound binds to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to its biological effects. These effects include the regulation of lipid metabolism, modulation of immune responses, and promotion of cellular health.

Comparison with Similar Compounds

Taurocholic Acid

  • Structure: Conjugated to taurine (2-aminoethanesulfonic acid) instead of glycine.
  • Molecular Formula: C₂₆H₄₅NO₇S; Molecular Weight: 535.70 g/mol .
  • Key Differences :
    • Higher water solubility due to the sulfonic acid group in taurine.
    • Resistant to pancreatic enzyme hydrolysis, making it more stable in the intestines.
    • Predominant in carnivorous animals, whereas glycocholic acid dominates in herbivores .

Glycochenodeoxycholic Acid

  • Structure: Derived from chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) conjugated to glycine.
  • Molecular Formula: C₂₆H₄₃NO₅; Molecular Weight: 449.63 g/mol .
  • Key Differences :
    • Lacks the 12α-hydroxyl group, reducing hydrophilicity and altering micelle-forming capacity.
    • Associated with cholesterol gallstone dissolution and apoptosis modulation in hepatocytes .

Glycodeoxycholic Acid (GDCA)

  • Structure : Conjugate of deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) and glycine.
  • Molecular Formula: C₂₆H₄₃NO₅; Molecular Weight: 449.63 g/mol .
  • Key Differences: Absence of the 7α-hydroxyl group increases lipophilicity, enhancing antimicrobial activity in the gut.

Glycodehydrocholic Acid

  • Structure : Features additional oxo groups at C-3, C-7, and C-12 positions.
  • Molecular Formula: C₂₆H₃₇NO₆; Molecular Weight: 459.6 g/mol .
  • Key Differences :
    • Oxidized derivatives reduce emulsification efficiency but are used experimentally to study bile acid transport mechanisms.
    • Lower melting point (~128°C ) compared to glycocholic acid .

Research Findings on Metabolic and Therapeutic Profiles

Hydroxylation Patterns and Metabolism: Glycocholic acid’s 3α,7α,12α-hydroxylation enhances its hydrophilicity, promoting efficient enterohepatic circulation compared to non-12α-hydroxylated variants like glycochenodeoxycholic acid . 5β-hydroxylation in glycodeoxycholic acid derivatives (e.g., 5βh-GDCA) increases metabolic stability but reduces detergent properties .

Therapeutic Applications :

  • Glycocholic acid is used in oral drug formulations to enhance bioavailability of hydrophobic drugs via micellar solubilization .
  • Taurocholic acid’s resistance to hydrolysis makes it preferable for intestinal-targeted delivery systems .

Toxicity and Safety: Glycochenodeoxycholic acid exhibits dose-dependent hepatotoxicity, linked to mitochondrial dysfunction in hepatic cells . Glycodehydrocholic acid’s oxidized structure reduces bile acid receptor (FXR) activation, minimizing metabolic side effects in experimental models .

Biological Activity

Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is a bile acid derivative that combines glycine with a modified cholic acid structure. This compound plays a crucial role in various biological processes, particularly in lipid metabolism and digestion. Its molecular formula is C26H43NO6, with a molecular weight of approximately 465.6 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological implications, and relevant research findings.

Structure and Characteristics

The compound features a complex steroid backbone characterized by three hydroxyl groups at the 3α, 7α, and 12α positions and a keto group at the 24th carbon. The presence of these functional groups enhances its solubility and biological activity.

Property Value
Molecular FormulaC26H43NO6
Molecular Weight465.6 g/mol
Flash Point372.3°C
Boiling Point692°C at 76 mmHg

1. Role in Lipid Metabolism

Glycine conjugates with bile acids to form bile salts essential for the emulsification and absorption of dietary fats in the intestine. This process occurs primarily in the liver where bile acids are synthesized and conjugated with amino acids like glycine or taurine to enhance their solubility.

2. Cholesterol Metabolism

Research indicates that bile acids play a significant role in cholesterol homeostasis. Glycine-conjugated bile acids can influence cholesterol metabolism by promoting its excretion and regulating hepatic cholesterol levels.

3. Impact on Gut Microbiota

Bile acids are known to modulate gut microbiota composition. Studies suggest that Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- may affect microbial diversity and function within the gastrointestinal tract.

Case Studies

  • Lipid Absorption Efficiency : A study demonstrated that glycine-conjugated bile acids significantly enhance lipid absorption compared to unconjugated forms. This was attributed to their increased solubility and ability to form micelles with dietary fats.
  • Cholesterol Regulation : Another investigation revealed that treatment with Glycine-conjugated bile acids led to reduced serum cholesterol levels in animal models. The mechanism was linked to enhanced hepatic clearance of cholesterol.
  • Gut Microbiota Modulation : A clinical trial involving patients with dyslipidemia showed that supplementation with glycine-conjugated bile acids resulted in improved gut microbiota profiles, associated with better metabolic outcomes.

The biological activity of Glycine, N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- can be summarized as follows:

  • Emulsification of Fats : The compound facilitates the breakdown of fats into smaller droplets for easier absorption.
  • Regulation of Gene Expression : Bile acids can activate specific nuclear receptors (e.g., FXR) that regulate genes involved in lipid metabolism and glucose homeostasis.
  • Antimicrobial Properties : Some studies suggest that bile acids exhibit antimicrobial effects against pathogenic bacteria in the gut.

Comparative Analysis

To understand the unique aspects of Glycine-conjugated bile acids compared to other bile acid derivatives:

Compound Name Structure Features Unique Aspects
Cholic Acid3α,7α,12α-trihydroxy structurePrimary bile acid; precursor to many derivatives
Deoxycholic AcidLacks hydroxyl at C7More hydrophobic; involved in fat absorption
Taurocholic AcidConjugated with taurineEnhances solubility more than glycine conjugates
Lithocholic AcidLess polarAssociated with toxicity at high concentrations

Q & A

Q. What are the primary methods for synthesizing glycocholic acid in a laboratory setting?

Glycocholic acid is synthesized via enzymatic conjugation of cholic acid with glycine, typically catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) in hepatic cells. In vitro, this can be replicated using purified enzymes under controlled pH (7.4–8.0) and temperature (37°C) to mimic physiological conditions . Alternative chemical synthesis involves activating cholic acid’s carboxyl group with N-hydroxysuccinimide (NHS) esters for glycine coupling, followed by HPLC purification to isolate the product .

Q. How can glycocholic acid be identified and quantified in biological matrices?

  • Identification : Use FT-IR spectroscopy to confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1700–1750 cm⁻¹), and amide (1640–1680 cm⁻¹) groups .
  • Quantification : Employ LC-MS/MS with a C18 column and negative ion mode, using deuterated glycocholic acid (e.g., glycocholic acid-¹³C₁) as an internal standard to account for matrix effects .

Q. What are the critical solubility parameters for glycocholic acid in aqueous buffers?

Glycocholic acid exhibits temperature-dependent solubility:

  • 0.33 g/L at 20°C
  • 1.02 g/L at 60°C
  • 8.43 g/L at 100°C (extrapolated) Solubility is enhanced in alkaline buffers (pH > 8) due to deprotonation of the carboxyl group, but acidic conditions (pH < 3) trigger hydrolysis into glycine and cholic acid .

Advanced Research Questions

Q. How can conflicting solubility data for glycocholic acid in literature be resolved experimentally?

Discrepancies often arise from differences in hydration states (anhydrous vs. hemihydrate) and purity. To standardize measurements:

  • Characterize the compound’s hydration state via thermogravimetric analysis (TGA).
  • Use saturated solutions equilibrated for 24 hours under nitrogen to prevent oxidation.
  • Validate results against reference data from controlled studies (e.g., CRC solubility tables) .

Q. What advanced spectroscopic techniques are suitable for probing glycocholic acid’s interaction with lipid membranes?

  • Solid-state NMR : Resolves interactions between glycocholic acid’s hydroxyl groups and phospholipid headgroups in membrane bilayers.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with synthetic lipid membranes (e.g., DPPC/cholesterol mixtures) .
  • Cryo-EM : Visualizes structural changes in membrane proteins solubilized by glycocholic acid-derived detergents like CHAPS .

Q. How does glycocholic acid’s stereochemistry influence its role in bile acid transporters?

The 3α,7α,12α-hydroxy configuration is critical for recognition by the apical sodium-dependent bile acid transporter (ASBT). Mutagenesis studies show that epimerization at C7 (to 7β) reduces binding affinity by >90%. Computational docking (e.g., AutoDock Vina) can model these interactions using ASBT’s crystal structure (PDB: 4AQ7) .

Methodological Challenges

Q. What precautions are necessary when handling glycocholic acid in cell culture studies?

  • Avoid concentrations >2 mM to prevent cytotoxicity from membrane disruption.
  • Use serum-free media to minimize nonspecific binding with albumin.
  • Verify purity via HPLC-ELSD to exclude contaminants like taurocholic acid, which shares similar retention times .

Q. How can isotopic labeling (e.g., ¹³C) improve metabolic flux analysis of glycocholic acid?

Incorporate glycocholic acid-¹³C₁ (labeled at the glycine moiety) to track hepatic conjugation efficiency in vivo. LC-HRMS with parallel reaction monitoring (PRM) enhances sensitivity for detecting low-abundance isotopologues .

Data Contradictions and Validation

Q. Why do reported melting points for glycocholic acid vary between 128°C and 165°C?

The lower melting point (128°C) corresponds to the hemihydrate form, while the anhydrous form melts at 165–168°C. Differential scanning calorimetry (DSC) with controlled dehydration cycles can distinguish between these polymorphs .

Q. How reliable are computational predictions of glycocholic acid’s pKa values?

Predicted pKa values (carboxyl: ~4.5; hydroxyls: ~12–14) often conflict with experimental data. Use potentiometric titration in non-aqueous solvents (e.g., DMSO/water mixtures) to empirically determine pKa, as described in the Handbook of Aqueous Solubility Data .

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